Butixocort 21-propionate is synthesized from butixocort through the esterification process with propionic acid. This modification enhances its pharmacological properties, making it more effective for targeted delivery in therapeutic applications. As a glucocorticoid, it falls under the broader category of corticosteroids, which are widely recognized for their ability to reduce inflammation and modulate immune responses.
The synthesis of butixocort 21-propionate typically involves the following steps:
This synthetic pathway allows for the production of a compound that exhibits enhanced therapeutic efficacy compared to its parent compound.
Butixocort 21-propionate has a complex molecular structure characterized by:
The structural configuration plays a significant role in its interaction with glucocorticoid receptors, influencing its biological activity.
Butixocort 21-propionate undergoes various chemical reactions that are crucial for its therapeutic effects:
These reactions are vital for understanding how the drug behaves within biological systems and its efficacy in treating inflammatory conditions.
Butixocort 21-propionate exerts its effects primarily through:
Quantitative assessments have demonstrated that butixocort 21-propionate can achieve significant therapeutic effects with minimal systemic side effects due to its targeted action.
The physical and chemical properties of butixocort 21-propionate include:
These properties are essential for formulating effective pharmaceutical preparations.
Butixocort 21-propionate has several applications in scientific research and medicine:
Butixocort 21-propionate (C₂₈H₄₀O₆S) is a synthetic corticosteroid derivative engineered for localized anti-inflammatory activity. Its molecular architecture features a pregnane core modified with a thioester linkage at the C-21 position, where a propionyl group attaches via a sulfur atom. This C-21 thioester is a critical structural determinant of its metabolic instability, enabling rapid inactivation upon systemic absorption [5] [8]. The compound’s absolute configuration includes chiral centers at C-8, C-9, C-10, C-11, C-13, C-14, and C-17, adopting the 8S, 9S, 10R, 11S, 13S, 14S, 17R stereochemistry characteristic of anti-inflammatory steroids. This spatial arrangement optimizes glucocorticoid receptor (GR) binding by positioning the 11β-hydroxyl group and C-20 carbonyl for hydrogen bonding with the receptor’s ligand-binding domain [1] [4].
Table 1: Molecular Characteristics of Butixocort 21-Propionate
Property | Value |
---|---|
Molecular Formula | C₂₈H₄₀O₆S |
Molecular Weight | 504.68 g/mol |
Stereochemical Configuration | 8S, 9S, 10R, 11S, 13S, 14S, 17R |
Key Functional Modifications | C-21 thioester, Δ⁴-3-ketone, 11β-hydroxyl |
GR-Binding Pharmacophore | Intact |
Butixocort 21-propionate’s efficacy in pressurized metered-dose inhalers (pMDIs) hinges on its solubility and chemical stability in hydrofluorocarbon (HFC) propellants, primarily 1,1,1,2-tetrafluoroethane (HFA-134a) and 1,1,1,2,3,3,3-heptafluoropropane (HFA-227). The compound exhibits limited inherent solubility in these propellants (<0.01% w/w), necessitating ethanol as a solubilizing cosolvent at concentrations of 5–20% w/w [2]. Stability studies reveal that degradation pathways in HFC systems include:
Formulation strategies to mitigate instability include:
Table 2: Stability-Influencing Factors in HFC Formulations
Factor | Impact on Stability | Mitigation Strategy |
---|---|---|
Water Content (>50 ppm) | Hydrolytic degradation | Molecular sieves; anhydrous processing |
Ethanol Concentration (>15% w/w) | Enhanced solubility but reduced aerosol performance | Optimize at 5–10% w/w |
Trace Metals (e.g., Al³⁺) | Catalyzes oxidation | Glass-lined containers; chelating agents |
Storage Temperature (>30°C) | Particle aggregation | Cold-chain storage; surfactants |
Butixocort 21-propionate belongs to the "soft steroid" pharmacological class, distinct from conventional corticosteroids in Classes A (e.g., tixocortol pivalate) and D (e.g., clobetasol propionate, hydrocortisone-17-butyrate). Its design leverages rapid metabolism to limit systemic exposure while maintaining local anti-inflammatory potency [8].
Structural Differentiation:
Pharmacological Differentiation:Butixocort 21-propionate exhibits a therapeutic index 3–5 times higher than budesonide in asthma models due to:
Table 3: Structural and Pharmacological Comparison with Class A and D Corticosteroids
Property | Butixocort 21-Propionate | Class A (Tixocortol Pivalate) | Class D (Clobetasol-17-Propionate) |
---|---|---|---|
Core Modification | C-21 thioester | C-21 pivalate ester | C-17 propionate ester |
Metabolic Stability | Rapid hydrolysis (t₁/₂ <5 min) | Moderate hydrolysis (t₁/₂ >30 min) | Stable (t₁/₂ >2 hr) |
GR Transactivation:Transrepression Ratio | 1:8 | 1:3 | 1:1.5 |
Patch Test Reactivity | Negative | Positive in 2.26% of patients | Positive in 0.32% of patients |
Primary Application | Respiratory inflammation | Contact allergy marker | Topical dermatoses |
This refined profile positions butixocort 21-propionate as a locally active corticosteroid with minimized cross-reactivity and systemic liabilities, aligning with the design principles of inhalation-targeted soft steroids [2] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7